The compound (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule characterized by its unique structure and potential applications in medicinal chemistry. This compound is identified by its CAS number 1101187-53-4 and has a molecular formula of C17H18ClN5OS with a molecular weight of approximately 375.88 g/mol. Its structural components include a piperazine ring, a chlorobenzo[d]thiazole moiety, and a pyrazole group, which contribute to its biological activity and chemical properties.
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Technical details regarding specific reagents and conditions are often proprietary or vary between laboratories but generally involve solvents such as dimethylformamide or ethanol under reflux conditions to promote reaction completion.
The molecular structure of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone features several key functional groups:
The compound's canonical SMILES representation is CC1=C(NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl)C(=O)N1, which provides insight into its connectivity and stereochemistry.
The compound can undergo various chemical reactions typical for amides and heterocycles, including:
These reactions are significant for modifying the compound to enhance its biological activity or to explore structure-activity relationships.
The mechanism of action for (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors in pathogens. The presence of the benzo[d]thiazole moiety suggests potential antimicrobial properties, while the piperazine and pyrazole components may contribute to central nervous system activity.
Studies have indicated that compounds with similar scaffolds exhibit anti-mycobacterial activity, suggesting that this compound may also possess therapeutic potential against Mycobacterium tuberculosis .
The physical properties of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature changes.
This compound has potential applications in various fields of medicinal chemistry, particularly in drug development targeting infectious diseases due to its structural similarity to known bioactive compounds. Its unique combination of functional groups may allow it to interact with multiple biological pathways, making it a candidate for further research into its pharmacological effects.
Additionally, it may serve as a lead compound for the synthesis of new derivatives aimed at enhancing efficacy against specific pathogens or diseases. The exploration of structure-activity relationships could yield valuable insights into optimizing its therapeutic potential.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1